Cas no 1898402-38-4 (1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine)

1-{3-(Difluoromethyl)sulfanylphenyl}cyclopentan-1-amine is a specialized organic compound featuring a cyclopentylamine core substituted with a 3-(difluoromethyl)sulfanylphenyl group. This structure confers unique chemical properties, including potential reactivity at both the amine and difluoromethylthio functionalities. The difluoromethylthio (-SCF₂H) moiety is of particular interest due to its electron-withdrawing characteristics and potential as a bioisostere in medicinal chemistry. The cyclopentylamine scaffold enhances rigidity, which may improve binding affinity in target interactions. This compound is suitable for applications in pharmaceutical research, agrochemical development, and materials science, where its distinct structural features enable exploration of novel synthetic pathways or bioactive molecules. Handling requires standard safety precautions for amine and sulfur-containing compounds.
1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine structure
1898402-38-4 structure
Product Name:1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine
CAS No:1898402-38-4
MF:C12H15F2NS
MW:243.316008806229
CID:6295840
PubChem ID:117360517
Update Time:2025-09-24

1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine
    • 1898402-38-4
    • 1-{3-[(difluoromethyl)sulfanyl]phenyl}cyclopentan-1-amine
    • EN300-1972336
    • Inchi: 1S/C12H15F2NS/c13-11(14)16-10-5-3-4-9(8-10)12(15)6-1-2-7-12/h3-5,8,11H,1-2,6-7,15H2
    • InChI Key: JIMMDXPQIADJPV-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1=CC=CC(=C1)C1(CCCC1)N

Computed Properties

  • Exact Mass: 243.08932698g/mol
  • Monoisotopic Mass: 243.08932698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 51.3Ų

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Additional information on 1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine

Comprehensive Overview of 1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine (CAS No. 1898402-38-4)

1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine (CAS No. 1898402-38-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethylsulfanyl and cyclopentylamine moieties, exhibits potential applications in drug discovery and crop protection. Its molecular structure combines a phenyl ring substituted with a difluoromethylthio group and a cyclopentylamine functional group, making it a versatile intermediate for synthesizing bioactive molecules.

The growing interest in fluorinated compounds like 1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine stems from their enhanced metabolic stability and bioavailability, which are critical in modern medicinal chemistry. Researchers are particularly intrigued by its potential role in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, which are hot topics in oncology and neurology. Additionally, the difluoromethylthio group is known to improve lipophilicity, a property highly sought after in agrochemical formulations for better pest control efficacy.

In the context of sustainability, 1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine aligns with the industry's shift toward green chemistry. Its structural features may reduce environmental persistence compared to traditional halogenated analogs, addressing concerns about bioaccumulation. This aspect resonates with current searches for eco-friendly agrochemicals and safer pharmaceutical excipients, making it a relevant compound for future innovations.

From a synthetic perspective, the compound's cyclopentylamine core offers stereochemical diversity, enabling the creation of chiral derivatives for targeted therapies. This aligns with the rising demand for enantioselective synthesis techniques, a frequently searched topic in organic chemistry forums. Its CAS No. 1898402-38-4 serves as a unique identifier for researchers tracking patent literature or regulatory filings, further emphasizing its commercial and academic value.

Ongoing studies explore the compound's utility in proteolysis-targeting chimeras (PROTACs), a groundbreaking approach in drug development. Users searching for degradation-based therapeutics or small-molecule degraders will find this compound noteworthy due to its potential as a linker or warhead component. Such applications highlight its role in addressing undruggable targets, a major challenge in modern pharmacology.

In summary, 1-{3-(difluoromethyl)sulfanylphenyl}cyclopentan-1-amine (CAS No. 1898402-38-4) represents a multifaceted tool for researchers tackling drug discovery, agrochemical design, and sustainable chemistry. Its structural ingenuity and alignment with trending scientific inquiries ensure its continued relevance in high-impact research domains.

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